EINECS 264-176-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

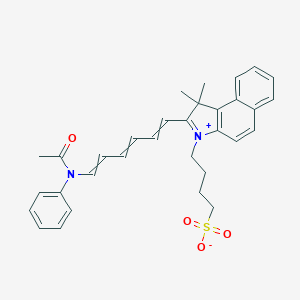

Structure

3D Structure

Properties

CAS No. |

63450-66-8 |

|---|---|

Molecular Formula |

C32H34N2O4S |

Molecular Weight |

542.7 g/mol |

IUPAC Name |

4-[2-[(1E,3E,5E)-6-(N-acetylanilino)hexa-1,3,5-trienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate |

InChI |

InChI=1S/C32H34N2O4S/c1-25(35)33(27-16-7-6-8-17-27)22-12-5-4-9-19-30-32(2,3)31-28-18-11-10-15-26(28)20-21-29(31)34(30)23-13-14-24-39(36,37)38/h4-12,15-22H,13-14,23-24H2,1-3H3 |

InChI Key |

BIRXJKJWUZPHPJ-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 |

Isomeric SMILES |

CC(=O)N(/C=C/C=C/C=C/C1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 |

Canonical SMILES |

CC(=O)N(C=CC=CC=CC1=[N+](C2=C(C1(C)C)C3=CC=CC=C3C=C2)CCCCS(=O)(=O)[O-])C4=CC=CC=C4 |

Other CAS No. |

63450-66-8 |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide to EINECS 264-176-2: A Core Intermediate in Indocyanine Green Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of the compound identified by EINECS number 264-176-2. This molecule, scientifically known as 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt, is a critical intermediate in the production of Indocyanine Green (ICG), a widely used near-infrared (NIR) fluorescent dye in medical diagnostics. This document consolidates available data on its physicochemical properties, provides a detailed experimental protocol for its synthesis, and outlines its role in the broader context of cyanine dye chemistry.

Chemical Identity and Structure

The compound with EINECS number 264-176-2 is a complex organic molecule belonging to the cyanine dye family. Its unambiguous identification is crucial for researchers and developers working with ICG and related compounds.

Chemical Name: 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt[1] CAS Number: 63450-66-8[2][3][4] Molecular Formula: C₃₂H₃₄N₂O₄S[2][4][5]

Structure:

The molecular structure consists of a benz[e]indolium heterocycle, which is a common component of cyanine dyes, connected to a hexatrienyl chain. This conjugated system is responsible for the molecule's chromophoric properties. An acetylphenylamino group terminates the polyene chain, and a sulfobutyl group is attached to the indolium nitrogen, rendering the molecule an inner salt.

Physicochemical Properties

A summary of the known and computed physicochemical properties of EINECS 264-176-2 is presented in Table 1. It is important to note that much of the publicly available data is computed, and experimental values are not widely reported, likely due to its primary use as a transient intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 542.69 g/mol | [2][5] |

| Exact Mass | 542.22392874 Da | [4] |

| Topological Polar Surface Area | 88.9 Ų | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 9 | [4] |

| Complexity | 1060 | [4] |

| XLogP3 | 5.3 | [4] |

| Storage Temperature | 2-8°C, Store at -20°C for long term | [2][6] |

| Shipping Temperature | Ambient | [2] |

Role in Indocyanine Green Synthesis

This compound is a key reactant in the synthesis of Indocyanine Green (ICG). ICG is a diagnostic agent used for determining cardiac output, hepatic function, and in ophthalmic angiography. The synthesis of ICG involves the condensation of this intermediate with another heterocyclic salt.

The logical workflow for the synthesis of Indocyanine Green (ICG) from its precursors, including the subject compound, is depicted below.

Caption: Logical workflow for the synthesis of Indocyanine Green (ICG).

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt, based on available literature.

4.1 Synthesis of the Intermediate (this compound)

This procedure outlines the synthesis of the target compound from its primary precursors.

Materials:

-

1,1,2-Trimethyl-3-(4-sulfobutyl)-1H-benz[e]indolium hydroxide, inner salt (Compound 1)

-

N-(5-phenyliminopenta-1,3-dienyl)aniline (Compound 2)

-

Acetic anhydride

-

Acetone

Procedure: [7]

-

To a reaction vessel, add Compound 1 (e.g., 86.36 mg, 0.25 mmol) and Compound 2 (e.g., 78.32 mg, 0.275 mmol).

-

Add boiling acetic anhydride (e.g., 500 mL) to the mixture with continuous stirring.

-

Maintain the stirring and boiling for 10 minutes.

-

Cool the reaction mixture to room temperature.

-

Filter the resulting precipitate.

-

Wash the filter cake with acetone.

-

Dry the solid product. The expected product is a blue-black solid.

Diagram of the Synthesis Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Development and Research

The primary application of this compound is as a reactant in the preparation of Indocyanine Green, which is utilized as an infrared probe.[5] As an intermediate, its direct application in drug development is limited. However, a thorough understanding of its properties and synthesis is crucial for ensuring the quality and purity of the final ICG product. Impurities in this intermediate can carry through to the final active pharmaceutical ingredient, potentially affecting its efficacy and safety. Therefore, stringent quality control of this starting material is paramount in the pharmaceutical manufacturing of ICG.

Conclusion

This compound, or 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt, is a specialized organic compound with a critical, albeit intermediary, role in the synthesis of the vital medical diagnostic agent, Indocyanine Green. While direct biological or therapeutic applications of this compound are not documented, its chemical characteristics and the efficiency of its synthesis are of high importance to researchers and manufacturers in the pharmaceutical and diagnostics industries. This guide has provided a consolidated resource of its known properties and a detailed synthesis protocol to aid in these endeavors. Further research into the experimental verification of its physicochemical properties would be a valuable addition to the scientific literature.

References

- 1. Product Modified | Update Simson Pharma [simsonpharma.com]

- 2. usbio.net [usbio.net]

- 3. clearsynth.com [clearsynth.com]

- 4. echemi.com [echemi.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. 2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium Inner Salt | 63450-66-8 [sigmaaldrich.com]

- 7. 2-[6-(acetylphenylamino)hexa-1,3,5-trienyl]-1,1-dimethyl-3-(4-sulphonatobutyl)-1H-benz[i]indolium synthesis - chemicalbook [chemicalbook.com]

Synthesis of Indocyanine Green from EINECS 264-176-2

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye with significant applications in medical diagnostics. This document provides a comprehensive overview of a common synthetic pathway, including detailed experimental protocols, quantitative data, and visual representations of the chemical processes. The synthesis involves the reaction of two key intermediates, one of which is derived from the chemical entity identified by EINECS 264-176-2.

Overview of the Synthetic Pathway

The synthesis of Indocyanine Green is typically achieved through the condensation of two key heterocyclic intermediates. The overall reaction scheme is presented below. This guide will focus on a widely-referenced method involving the reaction of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate with a polymethine chain precursor, which is structurally analogous to the compound registered under this compound (2-[6-(Acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-3-sulfobutyl-1H-benz[e]indolium inner salt).

Overall workflow for the synthesis of Indocyanine Green.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the precursors and the final Indocyanine Green product.

Synthesis of 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate

This protocol is adapted from a method described in patent literature.

Procedure:

-

A mixture of 1,1,2-trimethyl-1H-benzo[e]indole (100g) is reacted with 1,4-butane sultone (88.6 mL).

-

The reaction mixture is heated to 140-150°C for 12 hours.

-

An additional 88.6 mL of 1,4-butane sultone is added, and the mixture is stirred for another 6 hours at 140-150°C.

-

Upon completion, the reaction mixture is cooled to 60-65°C, and acetone is added.

-

The mixture is maintained at 60-65°C for 30-45 minutes and then cooled to 25-30°C.

-

The precipitated solid is filtered and washed with acetone to yield the title compound.

Quantitative Data:

| Parameter | Value |

| Yield | 150 g |

| Purity | >90% |

Synthesis of Indocyanine Green

This protocol is based on a one-step condensation method that provides a high yield of ICG.

Procedure:

-

Charge a reaction vessel with methanol at 25-30°C.

-

Add 4-(1,1,2-trimethyl-1H-benzo[e]indolium-3-yl)butane-1-sulfonate (56.17 g, 1.95 equivalent) and anhydrous sodium acetate (35.1 g, 2.6 equivalent).

-

Stir the solution for 5 minutes, then heat to reflux (65-70°C) and maintain for 15-30 minutes.

-

Add a solution of N-phenyl-N-((1E,3E,5E)-5-(phenylimino)penta-1,3-dienyl)acetamide (25 g) in methanol (25 ml) at reflux temperature (65-70°C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

After completion, cool the reaction to 25-30°C and add 1000 ml of ethyl acetate.

-

Stir for 6 hours at 25-30°C.

-

Filter the product and wash with 50 ml of ethyl acetate.

Quantitative Data:

| Parameter | Value |

| Yield | 46-50.5 g (80%) |

| HPLC Purity | >98.0% |

Purification of Indocyanine Green

High purity ICG is crucial for medical applications. The following purification protocol is effective in achieving a purity of over 99%.

Procedure:

-

Add 315 ml of demineralized water to a vessel at 25-30°C.

-

Add 45 g of crude Indocyanine Green.

-

Heat the mixture to 55-60°C.

-

Add 900 ml of acetone and reflux for 1 hour.

-

Gradually cool to room temperature and stir for 12 hours at 25-30°C.

-

Filter the purified product and wash with acetone.

Quantitative Data:

| Parameter | Value |

| Yield | 25-35 g |

| HPLC Purity | >99.0% |

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis and purification of Indocyanine Green.

Step-by-step workflow for ICG synthesis and purification.

Logical Relationship of Reactants

The core of the ICG synthesis is the condensation reaction between the two main precursors.

Condensation of precursors to form Indocyanine Green.

This guide provides a foundational understanding of a key synthetic route to Indocyanine Green. Researchers and drug development professionals are encouraged to consult the primary literature and patents for further details and safety information. The provided protocols and data are intended for informational purposes and should be adapted and optimized based on laboratory conditions and scale.

Unlocking the Potential of Near-Infrared Imaging: A Technical Guide to EINECS 264-176-2 as a Precursor for Indocyanine Green (ICG) Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of EINECS 264-176-2, a key precursor in the synthesis of Indocyanine Green (ICG) derivatives. ICG, a near-infrared (NIR) fluorescent dye, is increasingly pivotal in advanced medical diagnostics and therapeutic applications. This document will detail the properties of this compound, outline a representative synthesis protocol for ICG derivatives, and explore their mechanisms of action in photodynamic therapy and fluorescence-guided surgery.

Properties of this compound

This compound is chemically identified as a salt of a 1H-Benz[e]indolium derivative. Its properties are crucial for its role as a starting material in the synthesis of complex cyanine dyes.

| Property | Value |

| EINECS Number | 264-176-2 |

| CAS Number | 63450-66-8 |

| IUPAC Name | 1H-Benz[e]indolium, 2-[6-(acetylphenylamino)-1,3,5-hexatrienyl]-1,1-dimethyl-, salt with 4-methylbenzenesulfonic acid (1:1) |

| Molecular Formula | C37H38N2O4S |

| Appearance | Solid |

| Solubility | Soluble in organic solvents such as methanol and DMSO |

Synthesis of ICG Derivatives: A Representative Protocol

While specific proprietary synthesis routes starting directly from this compound are not publicly detailed, a general and representative protocol for synthesizing an ICG derivative from a similar indolium precursor, 1,1,2-Trimethylbenz[e]indole, is provided below. This multi-step synthesis is illustrative of the chemical transformations involved.

Step 1: Quaternization of the Indolium Ring

-

Reactants : 1,1,2-Trimethylbenz[e]indole and an alkylating agent (e.g., ethyl iodide).

-

Procedure : Dissolve 1,1,2-Trimethylbenz[e]indole (20.0 mmol) in acetonitrile (150 ml). Add ethyl iodide (30 mmol) to the solution. Reflux the mixture for 48 hours under a nitrogen atmosphere.

-

Work-up : After the reaction is complete, evaporate the solvent under vacuum. Wash the resulting residue repeatedly with diethyl ether to yield the quaternized salt, 1,1,2-Trimethyl-3-ethylbenz[e]indolium iodide, as a light grey solid.[1]

Step 2: Condensation to form the Cyanine Dye

-

Reactants : The quaternized indolium salt from Step 1 and a polymethine bridge source (e.g., glutaconaldehyde dianil hydrochloride).

-

Procedure : Dissolve the 1,1,2-Trimethyl-3-ethylbenz[e]indolium iodide (10 mmol) and glutaconaldehyde dianil hydrochloride (5 mmol) in a suitable solvent such as ethanol or pyridine.

-

Reaction : Heat the mixture to reflux for several hours. The reaction progress can be monitored by observing the formation of the intensely colored cyanine dye.

-

Purification : After cooling, the crude ICG derivative is typically precipitated by adding a non-polar solvent. Further purification can be achieved through recrystallization or column chromatography to obtain the final product with high purity.

Applications in Drug Development

ICG derivatives are at the forefront of innovation in oncology and surgery, primarily due to their favorable optical properties in the NIR window, which allows for deep tissue penetration of light.

Photodynamic Therapy (PDT)

ICG derivatives can act as photosensitizers in PDT. When irradiated with NIR light, they generate reactive oxygen species (ROS), which are highly cytotoxic to cancer cells.

Upon NIR light excitation, the ICG derivative transitions to an excited triplet state. This energy is then transferred to molecular oxygen, generating singlet oxygen, a highly reactive ROS. The accumulation of ROS induces cellular damage through lipid peroxidation and protein oxidation, leading to programmed cell death via apoptosis and ferroptosis.[2][3]

References

A Technical Guide to the Quantum Yield and Fluorescence Lifetime of Indocyanine Green

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use, primarily in medical diagnostics. Its applications range from determining cardiac output and hepatic function to ophthalmic angiography and fluorescence-guided surgery.[1] The photophysical properties of ICG, specifically its quantum yield and fluorescence lifetime, are critical parameters that dictate its efficacy in these applications. This technical guide provides an in-depth overview of these core properties, methodologies for their measurement, and the underlying mechanisms of action.

Photophysical Properties of Indocyanine Green

The absorption and fluorescence of ICG occur in the near-infrared spectrum, which allows for deeper tissue penetration compared to dyes that operate in the visible range.[2] ICG's spectral characteristics are highly dependent on the solvent and its concentration.[1] It typically absorbs light between 600 nm and 900 nm and emits fluorescence between 750 nm and 950 nm.[1]

Quantum Yield (ΦF)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. ICG is known to have a relatively low quantum yield, particularly in aqueous solutions, which can be enhanced by binding to proteins or encapsulation.

| Solvent/Medium | Quantum Yield (ΦF) | Reference |

| Water | 2.9% | [3] |

| Water | 2.7% | [4] |

| Phosphate Buffered Saline (PBS) | ~3% | [4] |

| Ethanol (EtOH) | 12-14% | [3] |

| Fetal Bovine Serum (FBS) | 12-14% | [3] |

| Whole Blood | 12-14% | [3] |

| Micelles in Water | 5.1% | [3] |

| Dimethyl Sulfoxide (DMSO) | 13% | [5] |

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. The lifetime of ICG is also sensitive to its environment and can be used to probe the molecular microenvironment.

| Solvent/Medium | Fluorescence Lifetime (τ) | Reference |

| Water | 0.166 ± 0.02 ns | [6][7] |

| In-vitro (unspecified) | ~0.4 ns | [8] |

| In-vivo (bound to albumin) | ~0.68 ns | [8] |

| FPH-ICG Nanoprobes | 750 ± 7 ps (0.75 ns) | [9] |

| Free ICG (in comparison) | 260 ± 3 ps (0.26 ns) | [9] |

Experimental Protocols for Characterization

Accurate measurement of quantum yield and fluorescence lifetime is essential for the development and application of ICG-based technologies.

Measurement of Fluorescence Quantum Yield

The relative method is commonly used to determine the fluorescence quantum yield of a sample by comparing it to a standard with a known quantum yield.

Protocol:

-

Standard Selection: Choose a suitable reference standard with a known quantum yield in the same spectral region as ICG. Methylene Blue (ΦF = 2.0% in water) or ICG itself in a known solvent like DMSO (ΦF = 0.13) can be used.[5][10]

-

Sample Preparation: Prepare dilute solutions of both the ICG sample and the standard in the desired solvent. The absorbance of these solutions at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.

-

Absorbance Measurement: Measure the UV-Vis absorption spectra of both the sample and standard solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both solutions, exciting at the same wavelength.

-

Calculation: The quantum yield of the sample (Φx) is calculated using the following equation[5]:

Φx = Φs * (Fx / Fs) * (As / Ax) * (nx2 / ns2)

Where:

-

Φ is the quantum yield.

-

F is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

The subscripts 'x' and 's' refer to the sample and the standard, respectively.

-

Workflow for Quantum Yield Measurement

Measurement of Fluorescence Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.

Protocol:

-

Instrumentation: A typical TCSPC setup consists of a pulsed light source (e.g., femtosecond laser), a sample holder, a sensitive photodetector (e.g., multichannel photomultiplier tube), and TCSPC electronics.[7]

-

Excitation: The ICG sample is excited with short pulses of light at an appropriate wavelength (e.g., 740-790 nm).[6]

-

Photon Detection: The emitted fluorescence photons are detected one by one. The TCSPC electronics measure the time delay between the excitation pulse and the arrival of each fluorescence photon.

-

Data Acquisition: A histogram of the arrival times of a large number of photons is built up, which represents the fluorescence decay curve.

-

Data Analysis: The instrumental response function (IRF) of the setup is measured using a scattering solution. The measured fluorescence decay curve is then fitted to an exponential decay model, after deconvolution with the IRF, to determine the fluorescence lifetime(s).[11]

TCSPC Experimental Workflow

Mechanism of Action and Signaling Pathways

In a biological context, the behavior of ICG is largely dictated by its interaction with plasma proteins.

Upon intravenous injection, ICG rapidly binds to plasma proteins, primarily albumin and lipoproteins.[2][12] This binding confines ICG to the vascular system, preventing its diffusion into the interstitial space.[2] The dye is then exclusively taken up by hepatocytes in the liver and excreted unchanged into the bile.[12] This rapid clearance from circulation, with a half-life of 150 to 180 seconds, makes it an excellent agent for assessing hepatic function.[1]

In the context of cancer, ICG accumulates in tumors through the enhanced permeability and retention (EPR) effect.[13] The leaky vasculature of tumors allows the ICG-protein complexes to extravasate into the tumor microenvironment, where they are retained due to poor lymphatic drainage.[13] Furthermore, some studies suggest that cancer cells may take up ICG via clathrin-mediated endocytosis.[13]

ICG's In-Vivo Mechanism of Action

ICG in Cancer Therapy

Beyond imaging, ICG is being explored as a theranostic agent. When irradiated with NIR light, ICG can generate both heat (photothermal therapy) and reactive oxygen species (ROS) (photodynamic therapy).[14] This can trigger cell death pathways, including apoptosis and ferroptosis. ICG-NIR irradiation can lead to a decrease in the mitochondrial membrane potential, an early indicator of apoptosis.[14] It can also induce ferroptosis by downregulating GPX4 and SLC7A11, leading to an overproduction of lipid ROS.[14]

ICG-Mediated Cancer Therapy Signaling

References

- 1. Indocyanine green - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]

- 3. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Wavelength-resolved measurements of fluorescence lifetime of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spiedigitallibrary.org [spiedigitallibrary.org]

- 8. Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. droracle.ai [droracle.ai]

- 13. biorxiv.org [biorxiv.org]

- 14. Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Photophysical Properties of Indocyanine Green (ICG)

For Researchers, Scientists, and Drug Development Professionals

Indocyanine green (ICG) is a tricarbocyanine dye that has been approved by the Food and Drug Administration (FDA) for various clinical applications, primarily in medical diagnostics.[1][2][3] Its utility stems from its unique photophysical properties in the near-infrared (NIR) region, which allows for deep tissue penetration of light and minimal autofluorescence from endogenous biomolecules.[1] This guide provides an in-depth overview of the core photophysical characteristics of ICG, detailed experimental protocols for their measurement, and a summary of its behavior in various environments.

Core Photophysical Properties of ICG

The photophysical properties of ICG are highly sensitive to its environment, including the solvent, concentration, and presence of plasma proteins.[3] In aqueous solutions, ICG tends to form aggregates, which significantly alters its absorption and emission characteristics.[4] When administered intravenously, ICG rapidly binds to plasma proteins, primarily albumin, which leads to a more stable, monomeric form with enhanced fluorescence.[1][3]

Quantitative Data Summary

The following tables summarize the key photophysical parameters of ICG in its monomeric and aggregated forms across different media.

Table 1: Photophysical Properties of ICG Monomers in Various Solvents

| Solvent/Medium | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |

| Water | ~780[3][4] | ~810[3][5] | ~150,000 - 250,000[6] | ~0.01 - 0.02[7] | ~0.17[5] |

| Ethanol | ~785[4] | ~820[4] | ~220,000[8] | ~0.13[4] | Not Widely Reported |

| DMSO | ~795 | ~825 | ~223,000[8] | ~0.14[8][9] | Not Widely Reported |

| Human Plasma / Blood | ~800-805[1] | ~830-835[1] | ~200,000 | ~0.03 - 0.1[7] | ~0.56 |

| Fetal Bovine Serum (FBS) | ~797[4] | ~821[4] | 180,000 ± 10,000[4] | 0.071 ± 0.004[4] | Not Widely Reported |

Table 2: Photophysical Properties of ICG J-Aggregates

| Property | Value |

| Absorption Maximum (λ_abs) | ~890 - 896 nm |

| Emission Characteristics | Generally weak or non-fluorescent |

| Formation Conditions | High concentrations in aqueous solution, often induced by heat or specific cations |

| Significance | Enhanced photothermal conversion efficiency, potential for photoacoustic imaging and photothermal therapy |

Experimental Protocols

Accurate characterization of ICG's photophysical properties is crucial for its application. Below are detailed methodologies for key experiments.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a given wavelength. It is determined using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Methodology:

-

Preparation of ICG Stock Solution: Prepare a stock solution of ICG in a suitable solvent (e.g., DMSO) at a known concentration.

-

Serial Dilutions: Perform a series of dilutions of the stock solution in the solvent of interest to obtain a range of concentrations.

-

Spectrophotometer Measurement: Using a UV-Vis-NIR spectrophotometer, measure the absorbance of each dilution at the absorption maximum (λ_max).

-

Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear fit will be the molar extinction coefficient (ε) if the path length is 1 cm.

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ_F) represents the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed. The relative method, using a standard with a known quantum yield, is commonly employed.

Methodology:

-

Standard Selection: Choose a standard dye with a known quantum yield that absorbs and emits in a similar spectral region to ICG (e.g., IR-125 in DMSO).

-

Absorbance Matching: Prepare solutions of the standard and ICG with low absorbance values (typically < 0.1) at the excitation wavelength to minimize reabsorption effects.

-

Fluorescence Spectra Acquisition: Using a spectrofluorometer with an integrating sphere, record the fluorescence emission spectra of both the standard and ICG solutions under identical excitation conditions.

-

Calculation: The quantum yield of the ICG sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Measurement of Fluorescence Lifetime

Fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes.

Methodology:

-

Instrumentation: A TCSPC system typically consists of a pulsed light source (e.g., a picosecond laser), a sample holder, a fast photodetector (e.g., a single-photon avalanche diode), and timing electronics.

-

Sample Preparation: Prepare a dilute solution of ICG to avoid concentration quenching.

-

Data Acquisition: The sample is excited by the pulsed laser, and the arrival times of the emitted photons are recorded relative to the laser pulse. This process is repeated for a large number of photons to build a histogram of decay times.

-

Data Analysis: The resulting decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).

Assessment of Photostability

Photostability refers to a molecule's resistance to photodegradation upon exposure to light.

Methodology:

-

Sample Preparation: Prepare a solution of ICG at a known concentration.

-

Controlled Irradiation: Expose the solution to a light source with a specific wavelength and intensity (e.g., a laser or a filtered lamp) for defined periods.

-

Monitoring Degradation: At regular intervals, measure the absorbance or fluorescence intensity of the solution.

-

Data Analysis: Plot the change in absorbance or fluorescence as a function of irradiation time. The rate of decay provides a measure of the photostability. The initial degradation yield can also be calculated.

Preparation of ICG J-Aggregates

ICG can form J-aggregates, which have a distinct, red-shifted absorption peak.

Methodology:

-

High Concentration Solution: Prepare a relatively high concentration of ICG in an aqueous solution (e.g., deionized water).

-

Induction of Aggregation: Aggregation can be induced by methods such as heating the solution (e.g., at 65°C for several hours) or by the addition of salts.

-

Characterization: The formation of J-aggregates is confirmed by observing the appearance of a new, sharp absorption peak at around 890-896 nm using a UV-Vis-NIR spectrophotometer.

Visualizations: Workflows and Mechanisms

To better illustrate the processes involved in characterizing and utilizing ICG, the following diagrams are provided.

Conclusion

The photophysical properties of Indocyanine Green are multifaceted and highly dependent on its local environment. A thorough understanding and precise measurement of these properties are paramount for its effective use in research, diagnostics, and therapeutic applications. This guide provides a foundational overview and practical methodologies to aid scientists and developers in harnessing the full potential of this versatile near-infrared dye.

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. sciforum.net [sciforum.net]

- 9. researchgate.net [researchgate.net]

Mechanism of Indocyanine Green fluorescence in tissues

An In-Depth Technical Guide to the Mechanism of Indocyanine Green (ICG) Fluorescence in Tissues

Introduction

Indocyanine Green (ICG) is a water-soluble, tricarbocyanine dye that has been approved by the U.S. Food and Drug Administration (FDA) for clinical use since 1959.[1][2] Its utility in medical diagnostics and fluorescence-guided surgery stems from its unique optical properties in the near-infrared (NIR) spectrum.[3] When excited by NIR light, ICG emits fluorescence at a slightly longer wavelength, a phenomenon that allows for real-time visualization of anatomical structures and physiological processes.[4][5] This guide provides a detailed examination of the core mechanisms governing ICG fluorescence in biological tissues, its physicochemical properties, and the principles behind its differential accumulation in pathological versus healthy tissues.

Core Mechanism of Fluorescence

The fundamental principle of ICG's utility is its behavior as a fluorophore in the near-infrared "optical window" of biological tissue (approximately 700-900 nm). In this range, light penetration into tissue is maximized due to reduced absorption by endogenous chromophores like hemoglobin and water, and minimized light scattering.[3]

The process involves:

-

Excitation: Following intravenous administration, ICG is illuminated with NIR light, typically at a peak wavelength of around 780-800 nm.[5][6] The ICG molecules absorb this energy, transitioning to an excited electronic state.

-

Emission: As the excited molecules relax to their ground state, they release the absorbed energy in the form of fluorescent light at a longer wavelength, with a peak emission around 830 nm in blood.[5][6][7]

-

Detection: This emitted NIR fluorescence, which is invisible to the human eye, is captured by specialized imaging systems, enabling visualization of ICG distribution.[2]

Physicochemical Properties and Environmental Interactions

The fluorescence behavior of ICG in vivo is not intrinsic to the molecule alone but is heavily influenced by its interaction with the surrounding biological environment. Its absorption and emission spectra are dependent on the solvent and dye concentration.[1][7]

Interaction with Plasma Proteins

Upon intravenous injection, ICG rapidly and tightly binds to plasma proteins, primarily albumin and lipoproteins such as high-density lipoprotein (HDL) and low-density lipoprotein (LDL).[4][6] This protein binding is a critical aspect of its mechanism for several reasons:

-

Vascular Confinement: The resulting ICG-protein complex is large, which prevents the dye from diffusing through the tight endothelial junctions of healthy blood vessels into the interstitial tissue.[6] This confines ICG to the vascular compartment, making it an excellent agent for angiography and perfusion assessment.[4][7]

-

Fluorescence Enhancement: The binding to proteins alters ICG's photophysical properties, causing a spectral shift and influencing its fluorescence intensity.[3][4]

Concentration-Dependent Effects and Aggregation

ICG's fluorescence quantum yield is highly dependent on its concentration and the solvent.

-

Monomeric State: At low concentrations or in organic solvents like ethanol, ICG exists predominantly as a monomer. This form is highly fluorescent, with a peak absorption around 780 nm.[8]

-

H-Aggregation: In aqueous solutions at high concentrations, ICG molecules tend to form non-fluorescent or weakly fluorescent "H-aggregates."[8] This self-quenching phenomenon is characterized by a shift in the absorption peak to shorter wavelengths (~700 nm) and a significant decrease in fluorescence emission.[8] Fluorescence intensity can be modified by this quenching effect at concentrations above 80 µg/mL.[9]

-

Twisted Intramolecular Charge Transfer (TICT): At high concentrations, an additional emission peak around 880 nm has been observed, suggesting the formation of a different emissive species via a TICT process.[8]

Mechanism of Accumulation in Tissues

ICG's distribution and retention differ significantly between healthy and pathological tissues, which is the basis for its use in tumor and inflammation imaging.

Healthy Tissues

In healthy tissues, the ICG-protein complex remains within the vasculature. The dye is exclusively taken up by hepatocytes in the liver and is excreted unchanged into the bile.[4][6] It has a short half-life in circulation of 150 to 180 seconds.[7] This rapid and exclusive hepatic clearance mechanism makes ICG a reliable indicator for assessing liver function.[4][6]

Pathological Tissues (Tumors and Inflamed Sites)

The accumulation of ICG in tumors and inflamed tissues is primarily a passive process governed by the Enhanced Permeability and Retention (EPR) effect .[4][10] This effect arises from two key pathophysiological characteristics of tumor tissue:

-

Leaky Vasculature: Tumor angiogenesis results in the formation of abnormal blood vessels with poor endothelial integrity and wide fenestrations.[11] These "leaky" vessels allow the large ICG-protein complexes to extravasate from the bloodstream into the tumor's interstitial space.[11]

-

Impaired Lymphatic Drainage: Tumors typically lack an effective lymphatic drainage system.[12] This deficiency prevents the clearance of the extravasated ICG-protein complexes, causing them to become trapped and accumulate within the tumor stroma.

This phenomenon of delayed accumulation allows for "second window" imaging, where images are acquired hours to days after ICG administration to visualize tumors with a high signal-to-background ratio.[11]

Quantitative Data Summary

The key physicochemical and photophysical properties of Indocyanine Green are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₄₃H₄₇N₂NaO₆S₂ | [1] |

| Molecular Weight | 774.97 g/mol | |

| Absorption Max (λabs) | ~780-800 nm (in blood) | [3][6][7] |

| Emission Max (λem) | ~810 nm (in water), ~830 nm (in blood) | [6][7][9] |

| Molar Extinction Coeff. (ε) | ~223,000 M⁻¹cm⁻¹ | |

| Fluorescence Quantum Yield (φ) | 0.14 | |

| Solubility | Soluble in water and DMSO | |

| Plasma Half-Life | 150-180 seconds | [7] |

Experimental Protocols

Protocol 1: Determination of ICG Spectral Properties

This protocol outlines the methodology for measuring the absorption and fluorescence spectra of ICG to characterize its behavior in different environments.

1. Objective: To measure the absorption and emission maxima of ICG as a function of concentration and solvent. 2. Materials:

- Indocyanine Green (ICG) powder

- Solvents: Deionized water, Dimethyl sulfoxide (DMSO), Ethanol, Fetal Bovine Serum (FBS)

- UV-Vis-NIR Spectrophotometer

- Spectrofluorometer

- Calibrated micropipettes and quartz cuvettes 3. Methodology:

- Stock Solution Preparation: Prepare a high-concentration stock solution of ICG in DMSO.

- Serial Dilutions: Create a series of dilutions from the stock solution in the various solvents (water, ethanol, FBS) to achieve a range of concentrations.

- Absorption Spectroscopy:

- For each sample, place it in a quartz cuvette and measure its absorbance spectrum using the spectrophotometer over a range of 600-900 nm.[1]

- Identify the peak absorption wavelength (λabs). Note any shifts in the peak, particularly the appearance of a ~700 nm peak in water at high concentrations, indicative of H-aggregation.[8]

- Fluorescence Spectroscopy:

- Using the spectrofluorometer, excite each sample at its determined λabs (e.g., ~785 nm).[13]

- Record the fluorescence emission spectrum over a range of 750-950 nm.[1]

- Determine the peak emission wavelength (λem) and relative fluorescence intensity for each sample.

Protocol 2: In Vivo Fluorescence Imaging of Tissue Perfusion and Accumulation

This protocol describes a general procedure for using ICG to visualize blood flow and tissue accumulation in a preclinical animal model.

1. Objective: To visualize ICG distribution in vivo for assessing vascular perfusion and passive accumulation in a target tissue (e.g., tumor). 2. Materials:

- Animal model (e.g., tumor-bearing mouse)

- Sterile ICG solution for injection

- Near-Infrared (NIR) fluorescence imaging system with an appropriate excitation light source and emission filters.

- Intravenous (IV) injection equipment. 3. Methodology:

- Animal Preparation: Anesthetize the animal according to approved institutional protocols. Position the animal within the field of view of the NIR imaging system.

- Baseline Imaging: Acquire a baseline (pre-injection) image of the region of interest.

- ICG Administration: Administer a sterile solution of ICG intravenously. A typical dose ranges from 0.1 to 0.5 mg/kg.[4][5]

- Dynamic Perfusion Imaging (Angiography Phase): Immediately following injection, acquire a rapid sequence of images for the first 1-5 minutes.[5] This will visualize the initial vascular transit of the ICG-protein complex, demonstrating tissue perfusion.

- Delayed Accumulation Imaging (EPR Phase): Acquire additional images at later time points (e.g., 1, 4, 12, 24 hours post-injection). Increased fluorescence in tumor tissue relative to surrounding healthy tissue at these later time points demonstrates accumulation via the EPR effect.

Visualizations

ICG Fluorescence Workflow

Caption: General workflow of ICG from intravenous injection to fluorescence detection.

Mechanism of ICG Accumulation in Tumors (EPR Effect)

Caption: Comparison of ICG behavior in normal vs. tumor tissue via the EPR effect.

Concentration-Dependent States of ICG

References

- 1. macsenlab.com [macsenlab.com]

- 2. youtube.com [youtube.com]

- 3. mdpi.com [mdpi.com]

- 4. droracle.ai [droracle.ai]

- 5. laparoscopyhospital.com [laparoscopyhospital.com]

- 6. What is the mechanism of Indocyanine Green? [synapse.patsnap.com]

- 7. Indocyanine green - Wikipedia [en.wikipedia.org]

- 8. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggr… [ouci.dntb.gov.ua]

- 9. Indocyanine green: physicochemical factors affecting its fluorescence in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

EINECS 264-176-2 material safety data sheet for lab use

An In-depth Technical Guide to the Material Safety Data Sheet for EINECS 264-176-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for the chemical compound identified by EINECS number 264-176-2. The information presented is intended for use by professionals in laboratory and drug development settings.

Chemical Identification

The substance corresponding to this compound is chemically known as 2-[6-[acetyl(phenyl)amino]hexa-1,3,5-trien-1-yl]-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benz[e]indolium . It is also identified by its CAS number 63450-66-8 [1][2][3][4][5]. This compound is primarily used as a reactant in the synthesis of Indocyanine Green (ICG), a fluorescent dye with applications in medical diagnostics[6].

Physical and Chemical Properties

A summary of the key physical and chemical properties is presented in Table 1. This data has been compiled from various chemical supplier databases.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₄N₂O₄S | [1][3][4][6] |

| Molecular Weight | 542.69 g/mol | [1][4][6] |

| Appearance | Data not available | [1] |

| Storage Temperature | 2-8°C | [2] |

| Shipping Conditions | Ambient | [1] |

Table 1: Physical and Chemical Properties

Hazard Identification and Safety Precautions

In the absence of a complete SDS, this compound should be handled with caution, assuming it may be hazardous. Standard laboratory safety protocols for handling new or uncharacterized chemical substances should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Experimental Protocols: Synthesis of Indocyanine Green

The primary documented use of this compound is as a key intermediate in the synthesis of Indocyanine Green. While specific, detailed protocols for the handling and use of this particular intermediate are not published, the general synthetic scheme is described in various patents.

The synthesis generally involves the reaction of 2-[6-[acetyl(phenyl)amino]hexa-1,3,5-trien-1-yl]-1,1-dimethyl-3-(4-sulfonatobutyl)-1H-benz[e]indolium with other reactants in a suitable solvent system. For a detailed understanding of the synthesis of Indocyanine Green, researchers should refer to relevant patents and scientific literature[7][8][9][10].

The logical workflow for the synthesis of Indocyanine Green (ICG) can be conceptualized as a series of reactions leading to the final product. The following diagram illustrates this general workflow.

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. echemi.com [echemi.com]

- 4. clearsynth.com [clearsynth.com]

- 5. Product Modified | Update Simson Pharma [simsonpharma.com]

- 6. usbio.net [usbio.net]

- 7. WO2017093889A1 - An improved process for the preparation of indocyanine green - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. US20240158639A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]

- 10. WO2022200991A1 - Process for preparing indocyanine green - Google Patents [patents.google.com]

Indocyanine Green (ICG): An In-depth Technical Guide to Absorption and Emission Spectra Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the absorption and emission spectra of Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye with significant applications in medical diagnostics and imaging. This document outlines the core spectral properties of ICG, detailed experimental protocols for its analysis, and the factors influencing its fluorescence characteristics.

Core Spectral Properties of Indocyanine Green

Indocyanine Green is a tricarbocyanine dye that exhibits strong absorption and fluorescence in the near-infrared spectrum, a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging.[1] Its spectral characteristics are highly dependent on the solvent, concentration, and interaction with plasma proteins.

Absorption and Emission Spectra

The absorption spectrum of ICG is characterized by a primary peak in the 780-800 nm range, corresponding to the monomeric form of the dye.[2][3] The emission peak is typically observed between 810 nm and 830 nm.[1][4] However, at high concentrations in aqueous solutions, ICG tends to form H-aggregates, which leads to a blue-shift in the absorption maximum to around 700 nm and a significant quenching of fluorescence.[3][5] In contrast, J-aggregates, which can be formed under specific conditions, exhibit a red-shifted absorption peak around 896 nm.

The Stokes shift, the difference between the peak absorption and emission wavelengths, is relatively small for ICG, which can present challenges in distinguishing between excitation and emission signals.[4]

Quantitative Spectral Data

The following tables summarize the key quantitative spectral properties of ICG in various media.

Table 1: Peak Absorption and Emission Wavelengths of ICG

| Solvent/Medium | Concentration | Absorption Peak (λ_abs) | Emission Peak (λ_em) |

| Water | Low (monomer) | ~780 nm[3][5] | ~810 nm[4] |

| Water | High (H-aggregate) | ~700 nm[3][5] | Quenched |

| Ethanol | Various | ~789 nm | Not specified |

| DMSO | 64 µM | ~785 nm | ~820-850 nm[6] |

| Fetal Bovine Serum (FBS) | Not specified | Not specified | Not specified |

| Whole Blood | Not specified | Not specified | Not specified |

| J-aggregates | Not specified | ~896 nm | Not specified |

Table 2: Molar Extinction Coefficient and Quantum Yield of ICG

| Solvent/Medium | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) |

| Water (monomer) | ~1.5 x 10^5 M⁻¹cm⁻¹ at 780 nm | 0.016 |

| Ethanol | 194,000 M⁻¹cm⁻¹ at 789 nm | 0.05 |

| Plasma | Varies with concentration (see OMLC data) | Not specified |

| J-aggregates in water | Not specified | ~3 x 10⁻⁴ |

| Encapsulated in nanoparticles | Not specified | 0.066 ± 0.004[7] |

Experimental Protocols

Accurate characterization of ICG's spectral properties is crucial for its application. The following sections provide detailed methodologies for measuring the absorption and emission spectra of ICG.

UV-Vis Absorption Spectroscopy

This protocol outlines the steps for measuring the absorption spectrum of ICG and determining its molar extinction coefficient.

2.1.1. Materials and Equipment

-

Indocyanine Green (ICG) powder

-

Solvent (e.g., deionized water, DMSO, ethanol)

-

Volumetric flasks and pipettes

-

UV-Vis spectrophotometer capable of measuring in the NIR range (600-900 nm)

-

Quartz cuvettes (1 cm path length)

2.1.2. Procedure

-

Stock Solution Preparation: Prepare a stock solution of ICG in the desired solvent. For aqueous solutions, it is recommended to start with a concentration below 10 µM to minimize aggregation.[4] For example, to prepare a 1 mM stock solution in DMSO, dissolve 0.775 mg of ICG in 1 mL of DMSO.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare a series of standards with known concentrations. A typical concentration range for creating a standard curve is 1-10 µM.

-

Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow it to warm up.

-

Set the wavelength range to scan from 600 nm to 900 nm.

-

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used for the dilutions. Place it in the spectrophotometer and record a baseline spectrum. This will be subtracted from the sample spectra.

-

Sample Measurement:

-

Rinse the cuvette with a small amount of the lowest concentration ICG standard, then fill the cuvette with the standard.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum.

-

Repeat this step for all the prepared standards, moving from the lowest to the highest concentration.

-

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λ_max) from the spectra of the monomeric form of ICG (around 780 nm).

-

Plot a graph of absorbance at λ_max versus the concentration of the standards.

-

Perform a linear regression on the data points. The slope of the line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, according to the Beer-Lambert law (A = εbc, where A is absorbance, b is the path length in cm, and c is the concentration in M).[8]

-

Fluorescence Spectroscopy

This protocol describes the measurement of the fluorescence emission spectrum and the determination of the relative quantum yield of ICG.

2.2.1. Materials and Equipment

-

Indocyanine Green (ICG) solutions of known absorbance

-

A reference fluorescent dye with a known quantum yield in the NIR range (e.g., IR-125 or another well-characterized NIR dye)

-

Fluorescence spectrophotometer (fluorometer) with an excitation source and emission detector covering the NIR range

-

Quartz cuvettes (1 cm path length)

2.2.2. Procedure

-

Sample Preparation:

-

Prepare a dilute solution of ICG in the desired solvent. The absorbance of the solution at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Prepare a solution of the reference dye in the same solvent with a similar low absorbance at the same excitation wavelength.

-

-

Fluorometer Setup:

-

Turn on the fluorometer and allow the lamp and detector to stabilize.

-

Set the excitation wavelength to a value where both the ICG and the reference dye absorb, for instance, 750 nm.

-

Set the emission scan range to cover the expected emission of ICG (e.g., 770 nm to 900 nm).

-

-

Solvent Blank Measurement: Record the emission spectrum of the pure solvent to check for any background fluorescence.

-

Reference and Sample Measurement:

-

Record the fluorescence emission spectrum of the reference dye.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the ICG sample.

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the emission curves for both the ICG sample and the reference dye.

-

Measure the absorbance of both solutions at the excitation wavelength using a UV-Vis spectrophotometer.

-

Calculate the quantum yield of ICG (Φ_sample) using the following equation:

Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample / n_ref)²

where:

-

Φ_ref is the quantum yield of the reference dye.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Visualizations

The following diagrams illustrate key concepts related to the spectral analysis of Indocyanine Green.

Caption: Aggregation states of Indocyanine Green in aqueous solution.

Caption: Experimental workflow for ICG spectral analysis.

Caption: Workflow for in-vivo fluorescence imaging with ICG.

Factors Influencing ICG Fluorescence

Several factors can significantly impact the fluorescence properties of ICG, and understanding these is critical for accurate and reproducible results.

-

Concentration: As mentioned, ICG fluorescence is highly concentration-dependent. At higher concentrations in aqueous solutions, self-quenching occurs due to the formation of non-fluorescent H-aggregates.[4]

-

Solvent: The polarity of the solvent affects the aggregation state and, consequently, the fluorescence of ICG. In less polar organic solvents like ethanol, ICG tends to exist in its monomeric form even at higher concentrations, resulting in brighter fluorescence compared to aqueous solutions.[2][3]

-

Protein Binding: In biological systems, ICG rapidly binds to plasma proteins, primarily albumin and lipoproteins.[9] This binding can enhance the fluorescence quantum yield and stabilize the monomeric form of ICG.

-

Photostability: ICG is susceptible to photobleaching, especially when exposed to high-intensity light. This can lead to a decrease in fluorescence signal over time during imaging experiments.

-

Temperature and pH: While less pronounced than other factors, temperature and pH can also influence the stability and spectral properties of ICG.

By carefully controlling these factors and employing the standardized protocols outlined in this guide, researchers, scientists, and drug development professionals can achieve accurate and reliable characterization of Indocyanine Green's absorption and emission spectra, paving the way for its effective use in a wide range of biomedical applications.

References

- 1. A novel system for analyzing indocyanine green (ICG) fluorescence spectra enables deeper lung tumor localization during thoracoscopic surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggr… [ouci.dntb.gov.ua]

- 4. azom.com [azom.com]

- 5. [PDF] Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation | Semantic Scholar [semanticscholar.org]

- 6. scispace.com [scispace.com]

- 7. pure.psu.edu [pure.psu.edu]

- 8. Calculate Molar Extinction Coefficient [sourcetable.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Illuminating Biology: Indocyanine Green for In Vivo Small Animal Imaging

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Indocyanine Green (ICG) is a versatile and FDA-approved near-infrared (NIR) fluorescent dye with extensive applications in preclinical in vivo small animal imaging.[1][2] Its favorable safety profile, rapid pharmacokinetics, and spectral properties in the NIR window—where tissue autofluorescence is minimized and light penetration is maximized—make it an invaluable tool for a range of research applications, from oncology to vascular biology.[1][3] This document provides detailed application notes and standardized protocols for utilizing ICG in small animal imaging, complete with quantitative data summaries and visual workflows to guide researchers in their experimental design.

Core Principles of ICG Imaging

ICG is a water-soluble, tricarbocyanine dye that exhibits peak absorption and emission in the NIR spectrum, typically around 800 nm for absorption and 830 nm for emission in blood.[4][5] When administered intravenously, ICG rapidly binds to plasma proteins, primarily albumin, confining it to the vascular compartment.[4][6] This property is fundamental to many of its imaging applications. Clearance is almost exclusively hepatic, with a short half-life of approximately 3 to 4 minutes in species with normal liver function.[4] The dye's accumulation in specific tissues can be attributed to several mechanisms, including the enhanced permeability and retention (EPR) effect in tumors, lymphatic drainage, and general vascular perfusion.[2]

Key Applications and Quantitative Data

ICG's utility in small animal imaging spans several key research areas. The following tables summarize typical quantitative parameters for these applications.

Table 1: Angiography

| Parameter | Mouse | Rat | Citation |

| ICG Dosage | 1-2 mg/kg | 1-2 mg/kg | [7][8] |

| Administration | Intravenous (tail vein) | Intravenous (tail vein) | [9] |

| Imaging Window | Immediately post-injection up to 15 minutes | Immediately post-injection up to 15 minutes | [10] |

| Excitation/Emission | ~780 nm / ~830 nm | ~780 nm / ~830 nm | [10] |

Table 2: Lymph Node Mapping

| Parameter | Mouse | Rat | Dog | Citation |

| ICG Dosage | 0.5-1 mg/kg | 0.5-1 mg/kg | 0.5 mg/mL (1 mL volume) | [11] |

| Administration | Subcutaneous/Intradermal near the area of interest | Subcutaneous/Intradermal near the area of interest | Oral mucosal injection | [1][11] |

| Imaging Window | 5-60 minutes post-injection | 5-60 minutes post-injection | 4-15 minutes post-injection | [11][12] |

| Excitation/Emission | ~780 nm / ~830 nm | ~780 nm / ~830 nm | ~780 nm / ~830 nm | [10] |

Table 3: Tumor Imaging

| Parameter | Mouse | Rat | Citation |

| ICG Dosage | 1-10 mg/kg | 1-10 mg/kg | [1][2][13] |

| Administration | Intravenous (tail vein) | Intravenous (tail vein) | [2] |

| Imaging Window | 15 minutes to 24 hours post-injection | 15 minutes to 24 hours post-injection | [2][10][13] |

| Excitation/Emission | ~780 nm / ~830 nm | ~780 nm / ~830 nm | [10] |

Experimental Protocols

The following are detailed protocols for the primary applications of ICG in small animal imaging.

Protocol 1: In Vivo Angiography

This protocol outlines the steps for visualizing blood flow and vascular integrity in small animals.

Materials:

-

Indocyanine Green (ICG) powder

-

Sterile Water for Injection or Phosphate-Buffered Saline (PBS)

-

Anesthetic agent (e.g., isoflurane)

-

In vivo imaging system with NIR fluorescence capabilities

-

Animal restrainer and heating pad

-

Syringes and needles for injection

Methodology:

-

ICG Preparation: Prepare a stock solution of ICG by dissolving the lyophilized powder in Sterile Water for Injection or PBS to a concentration of 5 mg/mL.[14] Further dilute the stock solution to the desired final concentration for injection (typically 0.1-0.5 mg/mL). Protect the solution from light.

-

Animal Preparation: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane). Place the animal on the imaging stage, ensuring it is kept warm with a heating pad. If necessary, remove fur from the area of interest to minimize light scattering.[9]

-

Image Acquisition Setup: Position the animal in the in vivo imaging system. Set the excitation and emission filters appropriate for ICG (e.g., excitation ~780 nm, emission ~830 nm).

-

Baseline Imaging: Acquire a baseline fluorescence image before ICG injection to account for any autofluorescence.

-

ICG Administration: Administer the prepared ICG solution via intravenous injection (e.g., tail vein) at a dose of 1-2 mg/kg.

-

Dynamic Imaging: Immediately begin acquiring a series of images to capture the vascular filling phase. Continue imaging for up to 15 minutes to observe the distribution and initial clearance of the dye.

Protocol 2: Sentinel Lymph Node Mapping

This protocol details the procedure for identifying draining lymph nodes from a specific anatomical site.

Materials:

-

Indocyanine Green (ICG) powder

-

Sterile Water for Injection or PBS

-

Anesthetic agent

-

In vivo imaging system

-

Syringes and needles for injection (e.g., 30-gauge)

Methodology:

-

ICG Preparation: Prepare a sterile ICG solution at a concentration of 0.5 mg/mL.[11]

-

Animal Preparation: Anesthetize the animal and position it to allow clear access to the injection site and the expected lymphatic drainage basin.

-

ICG Administration: Inject a small volume (e.g., 20-50 µL) of the ICG solution subcutaneously or intradermally near the region of interest (e.g., footpad, mammary fat pad).[1]

-

Image Acquisition: Begin imaging approximately 5 minutes post-injection.[12] Acquire images at regular intervals (e.g., every 5-10 minutes) for up to 60 minutes to visualize the lymphatic channels and the accumulation of ICG in the sentinel lymph nodes.[12]

Protocol 3: Tumor Imaging

This protocol describes how to visualize tumors by leveraging the EPR effect.

Materials:

-

Indocyanine Green (ICG) powder

-

Sterile Water for Injection or PBS

-

Tumor-bearing animal model

-

Anesthetic agent

-

In vivo imaging system

-

Syringes and needles for injection

Methodology:

-

ICG Preparation: Prepare a sterile ICG solution at a concentration appropriate for the desired dose (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

-

Animal Preparation: Anesthetize the tumor-bearing animal and place it in the imaging system.

-

Baseline Imaging: Acquire a pre-injection fluorescence image of the tumor and surrounding tissue.

-

ICG Administration: Administer the ICG solution intravenously at a dose ranging from 1 to 10 mg/kg.[2][13] The optimal dose may vary depending on the tumor model and imaging system sensitivity.

-

Image Acquisition: Acquire images at various time points post-injection, such as 15 minutes, 1, 4, 8, 12, and 24 hours, to determine the optimal imaging window for maximal tumor-to-background contrast.[13]

Data Analysis and Interpretation

Quantitative analysis of ICG fluorescence intensity is crucial for obtaining meaningful results. Regions of interest (ROIs) should be drawn around the target tissue (e.g., vessel, lymph node, tumor) and a background area to calculate metrics such as signal-to-background ratio (SBR) or tumor-to-background ratio (TBR). This allows for the normalization of data and comparison between different animals and experimental groups.

Conclusion

Indocyanine Green is a powerful and clinically relevant fluorescent probe for in vivo small animal imaging. Its versatility enables the non-invasive assessment of physiological and pathological processes in real-time. By following standardized protocols and carefully considering experimental parameters, researchers can effectively leverage ICG to generate robust and reproducible data in their preclinical studies.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Application of an indocyanine green-mediated fluorescence imaging navigation system in detecting mice tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Indocyanine green - Wikipedia [en.wikipedia.org]

- 5. How does indocyanine green (ICG) fluorescence work? | AAT Bioquest [aatbio.com]

- 6. Is indocyanine green (ICG) used for small animal in vivo imaging? | AAT Bioquest [aatbio.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bioimaging.vieworks.com [bioimaging.vieworks.com]

- 10. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. avmajournals.avma.org [avmajournals.avma.org]

- 12. macsenlab.com [macsenlab.com]

- 13. A study on setting standards for near-infrared fluorescence-image guided surgery (NIRFGS) time lapse monitoring based on preoperative liver function assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The Use of ICG in Animal Health | Diagnostic Green [diagnosticgreen.com]

Application Notes and Protocols for Indocyanine Green (ICG) Lymphatic Mapping in Preclinical Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye that has become an invaluable tool for in vivo imaging of lymphatic vasculature in preclinical research.[1][2][3][4] Its ability to be visualized through tissues with minimal autofluorescence makes it ideal for non-invasively assessing lymphatic architecture, function, and drainage patterns in various animal models.[2][3] These application notes provide detailed protocols for performing ICG lymphatic mapping in preclinical models, with a focus on rodent models, and offer guidance on data acquisition and analysis.

Data Presentation

The following tables summarize key quantitative parameters for ICG lymphatic mapping compiled from various preclinical studies.

Table 1: ICG Dosage and Administration in Rodent Models

| Parameter | Mouse | Rat | Reference |

| Concentration | 0.025 mg/ml - 5 mg/ml | Not specified | [5] |

| Dosage | 0.03 mg - 0.1 mL of solution | Not specified | [5][6] |

| Administration Route | Intradermal (i.d.), Subcutaneous (s.c.) | Subcutaneous (s.c.) | [3][5][7][8] |

| Injection Site | Footpad, Mammary pad, Peritumoral, Inguinal region | Axilla | [5][7][9][10] |

| Volume | 5 µL - 100 µL | Not specified | [5][9] |

Table 2: NIR Fluorescence Imaging Parameters for ICG

| Parameter | Wavelength/Setting | Reference |

| Excitation Wavelength | 745 nm - 806 nm | [7][9] |

| Emission Wavelength | 830 nm - 840 nm | [3][9] |

| Exposure Time | 0.1 s - 6 s | [9] |

| Imaging System | IVIS Spectrum, SPY PHI System, EleVision IR Platform, FLARE™ | [6][9][11][12] |

Experimental Protocols

Protocol 1: Standard ICG Lymphatic Mapping in Mice

This protocol describes the standard procedure for visualizing lymphatic drainage from the footpad to the popliteal and subsequent lymph nodes in a mouse model.

Materials:

-

Indocyanine Green (ICG) powder

-

Sterile Water for Injection or 5% Glucose Solution

-

Anesthetic agent (e.g., isoflurane, ketamine/xylazine mixture)

-

Insulin syringes with 30G needles

-

NIR fluorescence imaging system

-

Animal shaver

Procedure:

-

ICG Preparation: Prepare the ICG solution shortly before use by dissolving the ICG powder in sterile water or 5% glucose solution to the desired concentration (e.g., 5 mg/ml).[5] Protect the solution from light.

-

Animal Preparation: Anesthetize the mouse using a suitable anesthetic agent.[5] Shave the fur from the area of interest (e.g., the leg and torso) to minimize fluorescence signal obstruction. To reduce tissue autofluorescence, mice can be fed an alfalfa-free diet prior to imaging.[13]

-

ICG Administration: Draw the prepared ICG solution into an insulin syringe. For footpad injections, intradermally inject a small volume (e.g., 5 µL) into the dorsal side of the footpad.[9] For other applications, subcutaneous injections can be performed (e.g., 0.1 mL into the mammary pad).[5]

-

NIR Fluorescence Imaging: Immediately after injection, place the animal in the NIR fluorescence imaging system.[9]

-

Image Acquisition: Acquire serial images at regular intervals (e.g., every 30 seconds for the first 10 minutes, then every 60 seconds) to visualize the dynamic flow of ICG through the lymphatic vessels.[9] The imaging duration can vary from 25 to 70 minutes depending on the research question.[9]

-

Data Analysis: Analyze the acquired images to quantify lymphatic function. This can include measuring the time to appearance in the draining lymph node, the signal intensity over time in regions of interest (ROIs) drawn over lymph nodes and vessels, and the clearance rate from the injection site.[7][9]

Protocol 2: Enhanced Lymphatic Imaging with Liposomal ICG (LP-ICG)

This protocol utilizes a liposomal formulation of ICG for improved stability, enhanced fluorescence signal, and more specific uptake by the lymphatic system.[9][13]

Materials:

-

Liposomal ICG (LP-ICG) formulation

-

All other materials as listed in Protocol 1

Procedure:

-

LP-ICG Preparation: If not commercially available, LP-ICG can be synthesized. The protocol is similar to the standard ICG protocol but with the substitution of the standard ICG solution with the LP-ICG formulation.

-

Animal Preparation and Administration: Follow steps 2 and 3 from Protocol 1, injecting 5 µL of the LP-ICG solution (e.g., 15 µM in 5% glucose) intradermally.[9]

-

Imaging and Analysis: Proceed with steps 4-6 from Protocol 1. LP-ICG allows for improved visualization of deeper lymph nodes and a more accurate quantification of lymphatic flow dynamics due to its increased stability and specific lymphatic uptake.[9][13]

Visualizations

Experimental Workflow

Caption: Experimental workflow for ICG lymphatic mapping.

Physiological Pathway of ICG Lymphatic Drainage

Caption: Physiological pathway of ICG through the lymphatic system.

References

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Mouse phenotyping with near-infrared fluorescence lymphatic imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preclinical Lymphatic Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Use of Indocyanine Green for Detecting the Sentinel Lymph Node in Breast Cancer Patients: From Preclinical Evaluation to Clinical Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Protocol and Literature Review for Indocyanine Green in the Assessment of Periorbital and Facial Lymphatics [practicaldermatology.com]

- 7. Near infrared lymphatic imaging demonstrates the dynamics of lymph flow and lymphangiogenesis during the acute vs. chronic phases of arthritis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indocyanine green nanoparticles undergo selective lymphatic uptake, distribution and retention and enable detailed mapping of lymph vessels, nodes and abnormalities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quantitative Imaging of Lymphatic Function with Liposomal Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Evaluation of lymphatic flow pattern using indocyanine green fluorescence imaging in a highly metastatic mouse model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. iovs.arvojournals.org [iovs.arvojournals.org]

- 12. Preclinical Study of Near-Infrared Guided Sentinel Lymph Node Mapping of the Porcine Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

Optimizing Indocyanine Green Concentration for Superior Fluorescence Signal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining the optimal concentration of Indocyanine Green (ICG) to achieve maximum fluorescence signal in various research and clinical applications. Proper concentration optimization is critical to enhance signal-to-noise ratio and avoid concentration-dependent quenching effects.

Introduction to Indocyanine Green (ICG) Fluorescence

Indocyanine Green is a sterile, anionic, water-soluble tricarbocyanine dye with a molecular weight of 774.96 Da.[1] It is widely used as a near-infrared (NIR) fluorescent contrast agent in medical diagnostics.[2] When injected into the body, ICG rapidly binds to plasma proteins, primarily albumin.[1][3] Upon excitation with light in the NIR range (750-800 nm), ICG emits fluorescence with a peak at approximately 830 nm.[3] This portion of the electromagnetic spectrum, known as the "NIR window" (780 nm to 2500 nm), allows for deeper tissue penetration of light, up to 10-15 mm, with reduced autofluorescence from endogenous tissues, resulting in high contrast and sensitivity.[3][4]

A key characteristic of ICG is concentration-dependent fluorescence quenching. At lower concentrations, the fluorescence intensity increases linearly. However, as the concentration surpasses a certain threshold, the fluorescence intensity begins to decrease, a phenomenon known as the "quenching effect".[4][5] This is attributed to the formation of non-fluorescent ICG aggregates at higher concentrations. Therefore, identifying the optimal concentration is paramount for achieving the brightest possible signal.

Factors Influencing Optimal ICG Concentration

The ideal ICG concentration is not a single value but rather depends on a multitude of factors:

-

Application: The specific use case, such as in vivo imaging, microscopy, or flow cytometry, will dictate the required concentration range.

-

Solvent: The fluorescence properties of ICG are highly dependent on the solvent. In aqueous solutions, ICG is prone to aggregation and quenching at lower concentrations compared to when it is dissolved in solvents like ethanol or bound to proteins like albumin.[6]

-

Tissue Type and Depth: For in vivo imaging, the type of tissue and the depth of the target will influence the optimal concentration due to light scattering and absorption.

-

Imaging System: The sensitivity of the detector and the intensity of the excitation light source of the imaging system will also play a role in determining the usable ICG concentration range.

Quantitative Data Summary: Optimal ICG Concentrations

The following tables summarize optimal ICG concentrations reported in the literature for various applications.

Table 1: Optimal ICG Concentrations for In Vivo and Ex Vivo Imaging

| Application | Optimal Concentration Range | Key Findings |

| Fluorescence Cholangiography | 0.00195 - 0.025 mg/mL | This concentration range provided the highest measured fluorescence intensity at a 2 cm distance in ex vivo experiments.[7] |

| Sentinel Lymph Node Biopsy | 50 µg/mL (0.05 mg/mL) | Determined as the adequate concentration for detecting bright lymph nodes in early gastric cancer.[8] |

| Colorectal Surgery (Tattooing) | 0.5 - 1 mg total dose | A preoperative, endoscopic submucosal injection in this dose range was found to be optimal for multifunctional applications.[9] |

| Liver Resection (Positive Staining) | 0.028 - 0.083 mg per 100 mL of liver volume | This range was identified as optimal for achieving adequate fluorescence intensity and clear borders during laparoscopic anatomical resection.[10] |

Table 2: Optimal ICG Concentrations for Cellular and Solution-Based Assays

| Application | Optimal Concentration Range | Key Findings |

| General Fluorescence Imaging | 2 - 50 µM | Recommended range for testing the fluorescence of ICG in solution to avoid complete light absorption.[4] |